4-hydroxy-3-[(4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)(1-methyl-1H-imidazol-2-yl)methyl]-2(1H)-pyridinone
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Overview
Description
4-hydroxy-3-[(4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)(1-methyl-1H-imidazol-2-yl)methyl]-2(1H)-pyridinone is a complex organic compound that features a pyridinone core structure. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes both pyridinone and imidazole moieties, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-[(4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)(1-methyl-1H-imidazol-2-yl)methyl]-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route includes the condensation of a pyridinone derivative with an imidazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3-[(4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)(1-methyl-1H-imidazol-2-yl)methyl]-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized pyridinone and imidazole derivatives .
Scientific Research Applications
4-hydroxy-3-[(4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)(1-methyl-1H-imidazol-2-yl)methyl]-2(1H)-pyridinone has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-[(4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)(1-methyl-1H-imidazol-2-yl)methyl]-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant, scavenging free radicals and reducing oxidative stress. It may also inhibit certain enzymes, modulating biochemical pathways involved in inflammation and cell signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridinone and imidazole derivatives, such as:
- 4-hydroxy-2-quinolones
- 2-hydroxy-3-methyl-2-cyclopenten-1-one
- Imidazole-containing compounds like metronidazole and omeprazole .
Uniqueness
What sets 4-hydroxy-3-[(4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)(1-methyl-1H-imidazol-2-yl)methyl]-2(1H)-pyridinone apart is its dual functionality, combining the properties of both pyridinone and imidazole moieties. This unique structure allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C15H14N4O4 |
---|---|
Molecular Weight |
314.30 g/mol |
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-2-oxo-1H-pyridin-3-yl)-(1-methylimidazol-2-yl)methyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C15H14N4O4/c1-19-7-6-16-13(19)12(10-8(20)2-4-17-14(10)22)11-9(21)3-5-18-15(11)23/h2-7,12H,1H3,(H2,17,20,22)(H2,18,21,23) |
InChI Key |
KYCYSOMTPTYNNY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(C2=C(C=CNC2=O)O)C3=C(C=CNC3=O)O |
Origin of Product |
United States |
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